molecular formula C16H18N2O3S2 B2588967 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide CAS No. 922087-80-7

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Cat. No.: B2588967
CAS No.: 922087-80-7
M. Wt: 350.45
InChI Key: ODPDVTHQXIHQBD-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, a carboxamide group, and a sulfonyl group attached to a dihydroisoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the sulfonyl group: This step might involve sulfonylation using sulfonyl chlorides in the presence of a base.

    Attachment of the thiophene ring: This can be done through cross-coupling reactions such as the Suzuki or Stille coupling.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carboxamide group would yield the corresponding amine.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(1H-indol-3-yl)ethyl)thiophene-2-carboxamide): Similar structure but with an indole moiety.

    N-(2-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)thiophene-2-carboxamide): Contains a pyrrolopyridine moiety.

Uniqueness

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide is unique due to the presence of the dihydroisoquinoline moiety, which may impart distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(15-6-3-10-22-15)17-8-11-23(20,21)18-9-7-13-4-1-2-5-14(13)12-18/h1-6,10H,7-9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPDVTHQXIHQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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